3-Fluorodibenzofuran
Overview
Description
3-Fluorodibenzofuran is an organic compound with the molecular formula C12H7FO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in various fields. The compound is characterized by a dibenzofuran core structure with a fluorine atom substituted at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorodibenzofuran typically involves the formation of the dibenzofuran core followed by the introduction of the fluorine atom. One common method is the cyclization of diarylether derivatives to form the dibenzofuran nucleus. This can be achieved through various cyclization reactions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization processes using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorodibenzofuran undergoes several types of chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as bromination, formylation, and acylation.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Common Reagents and Conditions:
Bromination: Typically involves the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formylation: Can be achieved using formylating agents like formic acid or formyl chloride.
Acylation: Often involves the use of acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents introduced during the reactions. For example, bromination yields brominated derivatives, while formylation and acylation introduce formyl and acyl groups, respectively .
Scientific Research Applications
3-Fluorodibenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluorodibenzofuran involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to modulate various biochemical pathways, including those involved in oxidative stress and inflammation . The exact molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the fluorine substitution.
4-Fluorodibenzofuran: A similar compound with the fluorine atom substituted at the fourth position.
2-Fluorodibenzofuran: Another isomer with the fluorine atom at the second position.
Uniqueness: 3-Fluorodibenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the fluorine atom can affect the compound’s electronic properties and interactions with molecular targets, making it distinct from other isomers and derivatives .
Properties
IUPAC Name |
3-fluorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVHWGKANITCQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315203 | |
Record name | 3-Fluorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391-54-8 | |
Record name | 3-Fluorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101315203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORODIBENZOFURAN | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.